Ethyl 2-(4-bromo-2-cyanophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-bromo-2-cyanophenyl)acetate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-2-cyanophenylacetate typically involves the bromination of ethyl phenylacetate followed by the introduction of a cyano group. One common method is the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting ethyl 4-bromophenylacetate is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide under reflux conditions .
Industrial Production Methods: Industrial production of ethyl 4-bromo-2-cyanophenylacetate may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromo-2-cyanophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Corresponding substituted phenylacetates.
Reduction: 4-bromo-2-aminophenylacetate.
Oxidation: 4-bromo-2-cyanobenzoic acid.
Scientific Research Applications
Ethyl 2-(4-bromo-2-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets it interacts with, such as enzymes or receptors. The presence of the bromine and cyano groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Ethyl 4-bromophenylacetate: Lacks the cyano group, making it less versatile in certain synthetic applications.
Ethyl 2-cyanophenylacetate: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
4-Bromophenylacetic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Uniqueness: Ethyl 2-(4-bromo-2-cyanophenyl)acetate is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-cyanophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)6-8-3-4-10(12)5-9(8)7-13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNDXKMHKASZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.